S-Ethyl trifluorothioacetate

Catalog No.
S588169
CAS No.
383-64-2
M.F
C4H5F3OS
M. Wt
158.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Ethyl trifluorothioacetate

CAS Number

383-64-2

Product Name

S-Ethyl trifluorothioacetate

IUPAC Name

S-ethyl 2,2,2-trifluoroethanethioate

Molecular Formula

C4H5F3OS

Molecular Weight

158.14 g/mol

InChI

InChI=1S/C4H5F3OS/c1-2-9-3(8)4(5,6)7/h2H2,1H3

InChI Key

VGGUKFAVHPGNBF-UHFFFAOYSA-N

SMILES

CCSC(=O)C(F)(F)F

Synonyms

2,2,2-Trifluoroethanethioic Acid S-Ethyl Ester; Trifluorothioacetic Acid S-Ethyl Ester; Trifluoroethanethioic Acid S-Ethyl Ester; NSC 88936; S-Ethyl Thiotrifluoroacetate

Canonical SMILES

CCSC(=O)C(F)(F)F

Application in Protein Research

    Specific Scientific Field: Biochemistry, specifically Protein Research .

    Summary of the Application: S-Ethyl trifluorothioacetate is used to selectively trifluoroacetylate amino groups in proteins . Trifluoroacetylation is a process where a trifluoroacetyl group is introduced into a molecule. In the context of proteins, this can help in studying protein structure and function.

    Methods of Application or Experimental Procedures: While the exact procedures can vary depending on the specific experiment, the general process involves treating the protein with S-Ethyl trifluorothioacetate, which reacts with the amino groups in the protein to form trifluoroacetylated derivatives. The reaction conditions (such as temperature, reaction time, and concentration of S-Ethyl trifluorothioacetate) would need to be optimized based on the specific protein being studied.

    Results or Outcomes: The trifluoroacetylation of amino groups in proteins can provide valuable insights into the structure and function of the protein For example, it can help identify active sites in enzymes or binding sites in receptor proteins.

S-Ethyl trifluorothioacetate is a chemical compound with the molecular formula C4H5F3OS and a molecular weight of 158.142 g/mol. It is classified as a thioester, specifically an ethyl ester of trifluoroacetic acid. The compound features a trifluoromethyl group, which contributes to its unique properties, including increased lipophilicity and potential reactivity in various chemical transformations. Its structure includes a sulfur atom bonded to an ethyl group and a trifluoroacetate moiety, making it distinct among thioesters.

Ethyl thioacetateC4H8OSLacks fluorine; simpler structure without fluorine's effects

S-Ethyl trifluorothioacetate is unique among these compounds due to its combination of sulfur and fluorine functionalities, which enhances its reactivity and potential applications in both synthetic chemistry and biochemistry.

S-Ethyl trifluorothioacetate exhibits biological activity primarily through its role as a reagent in biochemical assays. It has been shown to react with lysozyme, an enzyme that plays a critical role in breaking down bacterial cell walls. The interaction of S-ethyl trifluorothioacetate with various biomolecules suggests potential applications in drug development and biochemical research . Its ability to modify amino acids may also influence protein structure and function, making it valuable for studying protein dynamics.

The synthesis of S-ethyl trifluorothioacetate can be achieved through several methods:

  • Direct Reaction: The compound can be synthesized by reacting ethanethiol with trifluoroacetyl chloride. This reaction typically occurs at ambient temperatures and may require the presence of a base to neutralize hydrochloric acid produced during the reaction .
  • Fischer Esterification: Another method involves the Fischer esterification process, where trifluoroacetic acid reacts with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This method is efficient for producing esters and can be adapted for thioester synthesis .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods, which can enhance reaction rates and yields while reducing reaction times significantly .

S-Ethyl trifluorothioacetate has various applications across different fields:

  • Biochemistry: Used as an acetylating agent for amino acids and peptides, facilitating studies on protein modifications.
  • Organic Synthesis: Acts as a reagent in synthetic organic chemistry for introducing trifluoromethyl groups into organic molecules.
  • Pharmaceutical Development: Potential use in drug design due to its ability to modify biological molecules and enhance pharmacological properties.

Studies have investigated the interactions of S-ethyl trifluorothioacetate with various biomolecules, particularly proteins like lysozyme. These interactions are crucial for understanding how modifications affect enzyme activity and stability. The compound's reactivity with nucleophiles also makes it a valuable tool for probing molecular interactions within biological systems .

S-Ethyl trifluorothioacetate shares similarities with other thioesters and fluorinated compounds but possesses unique characteristics due to its trifluoromethyl group. Here are some similar compounds:

Compound NameFormulaKey Features
Ethyl trifluoroacetateC4H5F3OLacks sulfur; used similarly as an acetylating agent
Methyl trifluoroacetateC4H5F3OMethyl group instead of ethyl; similar reactivity
Trifluoroacetic acidC2HF3O2Acidic nature; used in various

Conformational Equilibria in Gaseous Phase

The molecular structure and conformational properties of S-ethyl trifluorothioacetate (CF₃COSCH₂CH₃) in the gaseous phase have been extensively characterized through combined experimental and theoretical approaches [2] [9] [13]. Gas-phase electron diffraction studies reveal the presence of two distinct conformational forms that exist in dynamic equilibrium under ambient conditions [2] [15].

The conformational equilibrium in the gaseous phase is characterized by the coexistence of two primary structures with different symmetry properties [9] [13]. Electron diffraction intensities analysis demonstrates that the gaseous phase consists of a mixture containing 51(3)% of the anti-anti conformer and 49(3)% of the anti-gauche conformer [2] [13] [14]. This near-equal distribution indicates that both conformational forms possess comparable thermodynamic stability under gas-phase conditions [9].

The conformational populations exhibit temperature-dependent behavior, with the equilibrium constant between the two forms being influenced by the relative energy differences and entropic contributions [2]. The close population ratio suggests that the energy barrier between conformational states is relatively low, allowing for facile interconversion at room temperature [9] [13].

Table 1: Conformational Population Distribution in Gas Phase

Conformer TypeSymmetryPopulation (%)Standard Deviation
Anti-AntiCs51±3
Anti-GaucheC₁49±3

Symmetry Properties of Stable Conformers

The two stable conformers of S-ethyl trifluorothioacetate exhibit distinct symmetry characteristics that fundamentally influence their molecular properties [2] [9] [13]. The anti-anti conformer possesses Cs symmetry, indicating the presence of a mirror plane that bisects the molecule [13] [15]. This symmetry element reflects the planar arrangement of specific molecular fragments within this conformational state [2].

In contrast, the anti-gauche conformer exhibits C₁ symmetry, representing the complete absence of symmetry elements [9] [13]. The C₁ symmetry classification indicates that this conformer lacks any mirror planes, inversion centers, or rotational axes [2] [15]. This asymmetric nature arises from the specific rotational orientations adopted by the molecular fragments, particularly around the carbon-sulfur bonds [13].

The symmetry properties directly correlate with the vibrational spectroscopic characteristics of each conformer [2] [9]. The Cs symmetry of the anti-anti form results in specific selection rules that govern the infrared and Raman activity of vibrational modes [13] [15]. Conversely, the C₁ symmetry of the anti-gauche conformer leads to different spectroscopic signatures due to the reduced symmetry constraints [2].

Table 2: Symmetry Properties of S-Ethyl Trifluorothioacetate Conformers

ConformerPoint GroupSymmetry ElementsMirror PlanesRotational Axes
Anti-AntiCsσ10
Anti-GaucheC₁E00

Dihedral Angle Analysis Around the Disulfide Bond

Note: S-ethyl trifluorothioacetate contains a carbon-sulfur single bond rather than a disulfide bond. The dihedral angle analysis focuses on the rotational behavior around the carbon-sulfur bonds within the molecular framework [2] [9] [13].

The conformational preferences of S-ethyl trifluorothioacetate are primarily determined by the dihedral angles associated with the carbon-sulfur bond rotations [2] [13]. The critical dihedral angles include the C-C-S-C and O-C-S-C arrangements, which define the spatial orientation of the molecular fragments [9] [15].

For the anti-anti conformer, specific dihedral angles adopt values that maintain the Cs symmetry [2] [13]. The S(14)C(7) dihedral angles are maintained at 180°, while the C(2)S(14)C(7)C(10) dihedral angle exhibits characteristic values that define this conformational state [20]. These angular arrangements result in the anti designation for both the carbonyl-sulfur and sulfur-ethyl orientations [9].

The anti-gauche conformer displays different dihedral angle patterns, with one fragment maintaining an anti orientation while the other adopts a gauche arrangement [2] [13]. This differential rotation around the carbon-sulfur bonds creates the asymmetric C₁ symmetry observed for this conformational form [9] [15].

Table 3: Key Dihedral Angles in S-Ethyl Trifluorothioacetate Conformers

ConformerC-C-S-C (degrees)O-C-S-C (degrees)Symmetry Designation
Anti-Anti180180Cs
Anti-Gauche180~60C₁

Synperiplanar and Antiperiplanar Orientations

The conformational analysis of S-ethyl trifluorothioacetate reveals the significance of synperiplanar and antiperiplanar orientations in determining molecular stability [8] [11]. These orientations describe the spatial relationships between functional groups across rotatable bonds, with antiperiplanar referring to a 180° dihedral angle arrangement and synperiplanar corresponding to a 0° arrangement [11].

The anti-anti conformer predominantly adopts antiperiplanar orientations for both the carbonyl group relative to the sulfur atom and the ethyl group relative to the carbon-sulfur bond [2] [9]. This antiperiplanar arrangement minimizes steric interactions between bulky substituents while optimizing electronic stabilization through orbital overlap considerations [13] [15].

The anti-gauche conformer maintains an antiperiplanar orientation for one fragment while adopting a gauche configuration (approximately 60° dihedral angle) for the other [2] [13]. This mixed orientation pattern represents a compromise between steric minimization and electronic stabilization effects [9]. The gauche arrangement in this conformer introduces slight destabilization compared to the fully antiperiplanar configuration, but this is offset by favorable intramolecular interactions [15].

Research on related disulfide-containing compounds demonstrates that synperiplanar orientations can occur under specific circumstances, particularly when stabilized by intramolecular hydrogen bonding or electronic delocalization [8]. However, in S-ethyl trifluorothioacetate, the dominant conformers favor antiperiplanar and gauche orientations over synperiplanar arrangements [2] [9].

Table 4: Conformational Orientations in S-Ethyl Trifluorothioacetate

ConformerCarbonyl-Sulfur OrientationSulfur-Ethyl OrientationOverall Designation
Anti-AntiAntiperiplanar (180°)Antiperiplanar (180°)Anti-Anti
Anti-GaucheAntiperiplanar (180°)Gauche (~60°)Anti-Gauche

Computational Methods in Conformational Analysis

The conformational analysis of S-ethyl trifluorothioacetate has been accomplished through the application of multiple computational chemistry methods, providing comprehensive insights into molecular structure and dynamics [2] [9] [13]. The computational approach combines ab initio methods, density functional theory calculations, and force field-based techniques to achieve accurate structural predictions [13] [15].

Møller-Plesset second-order perturbation theory (MP2) calculations have been extensively employed to determine the relative energies and geometric parameters of different conformers [2] [18]. The MP2 method provides accurate treatment of electron correlation effects, which are crucial for predicting conformational preferences in molecules containing electronegative atoms such as fluorine and sulfur [13] [18]. These calculations utilize various basis sets, including 6-31G(d) and 6-311G(d,p), to ensure convergence of structural parameters [2] [9].

Density functional theory methods, particularly B3LYP calculations, have been applied to optimize molecular geometries and calculate vibrational frequencies [2] [13] [16]. The B3LYP functional combines exact Hartree-Fock exchange with gradient-corrected correlation functionals, providing reliable predictions of molecular structures and energetics [13] [16]. These calculations are supplemented with larger basis sets such as 6-311++G(d,p) to improve accuracy for systems containing highly electronegative atoms [2].

Natural bond orbital analysis has been implemented to understand the electronic origins of conformational preferences [2] [9] [27]. The natural bond orbital method provides insights into intramolecular interactions, charge transfer processes, and orbital overlap effects that stabilize specific conformational arrangements [13] [27]. This analysis reveals the role of lone pair-antibond interactions and hyperconjugation effects in determining relative conformer stabilities [2] [9].

Force field calculations using scaled quantum mechanical approaches have been employed to predict vibrational frequencies and normal mode assignments [2] [13] [22]. These methods combine quantum mechanical force constants with empirical scaling factors to achieve agreement with experimental spectroscopic data [9] [22]. The scaled force field approach enables accurate prediction of infrared and Raman spectra for conformational identification [2] [13].

Table 5: Computational Methods Applied to S-Ethyl Trifluorothioacetate

Method TypeSpecific MethodBasis SetPrimary Application
Ab InitioMP26-31G(d), 6-311G(d,p)Geometry optimization, energy calculations
Density FunctionalB3LYP6-311++G(d,p)Structure prediction, frequency calculations
Electronic AnalysisNatural Bond OrbitalVariousBonding analysis, charge transfer
VibrationalScaled Force FieldQuantum mechanicalSpectroscopic predictions

S-Ethyl trifluorothioacetate undergoes nucleophilic substitution reactions primarily through an addition-elimination mechanism. The compound functions as a trifluoroacetylating agent, where the trifluoroacetyl group is transferred to nucleophilic sites on target molecules . The mechanism involves initial nucleophilic attack at the carbonyl carbon center, followed by elimination of the ethylthiolate leaving group.

The nucleophilic substitution mechanism proceeds through the formation of a tetrahedral intermediate, which is stabilized by the electron-withdrawing trifluoromethyl group [2]. This electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The sulfur atom in the thioester group acts as the leaving group in this process, with the ethylthiolate anion departing after tetrahedral intermediate formation .

The mechanism can be represented as a two-step process: first, the nucleophile attacks the carbonyl carbon to form the tetrahedral intermediate, and second, the intermediate collapses with expulsion of the leaving group to yield the final product [2]. This pathway is consistent with the general mechanisms observed for thioester hydrolysis and nucleophilic acyl substitution reactions.

Hydrolysis Mechanisms in Various Media

The hydrolysis of S-Ethyl trifluorothioacetate follows a water-catalyzed addition-cleavage mechanism in acetonitrile-water mixtures [2]. Computational studies have revealed that water networks play a crucial role in stabilizing transition states and facilitating the reaction pathway. The mechanism involves a two-step addition-cleavage process similar to that observed for related trifluoroacetate esters.

In the hydrolysis mechanism, water molecules form hydrogen-bonded networks that stabilize the transition state structure. Computational analysis has shown that five water molecules are required to form a hydrogen-bonded ring structure that effectively stabilizes the tetrahedral intermediate during the reaction [2]. This water network provides both nucleophilic assistance and general base catalysis, lowering the activation energy for the overall process.

The hydrolysis proceeds through formation of a tetrahedral intermediate, which is stabilized by the surrounding water molecules. The intermediate then undergoes cleavage to produce trifluoroacetic acid and ethanethiol as the final products [2]. The mechanism is consistent with the generally accepted addition-elimination pathway for thioester hydrolysis reactions.

Water-Dependent Reaction Kinetics

Reaction Order Analysis

Kinetic studies have revealed that S-Ethyl trifluorothioacetate hydrolysis exhibits first-order dependence on water concentration [2]. This contrasts significantly with the hydrolysis of p-nitrophenyl trifluoroacetate, which shows third-order dependence on water concentration. The reaction order with respect to water is approximately 1 for S-Ethyl trifluorothioacetate, indicating that the reaction rate depends linearly on water concentration.

The first-order water dependence reflects the mechanistic differences between thioester and ester hydrolysis. The lower water order for S-Ethyl trifluorothioacetate suggests that fewer water molecules are directly involved in the rate-determining step compared to the corresponding ester [2]. This difference in water dependence provides important mechanistic insights into the solvation requirements and transition state stabilization for these related compounds.

Experimental kinetic measurements have confirmed this water order through systematic variation of water concentration in acetonitrile-water mixtures. The linear relationship between reaction rate and water concentration supports the proposed mechanism and distinguishes the thioester from its ester analog [2].

Temperature Effects on Reaction Rates

Temperature has a significant effect on the hydrolysis rates of S-Ethyl trifluorothioacetate. Kinetic studies conducted at 23.0°C and 45.0°C have demonstrated substantial rate enhancement with increasing temperature [2]. The rate constants measured at these temperatures show a clear temperature dependence, with higher temperatures leading to significantly faster reaction rates.
The temperature coefficient for the reaction indicates that the process has a measurable activation energy. At 5.0 M water concentration, the rate constant increases from 1.010 × 10⁻⁴ s⁻¹ at 23.0°C to 3.400 × 10⁻⁴ s⁻¹ at 45.0°C, representing a 3.37-fold increase in rate [2]. This temperature dependence is consistent with the expected Arrhenius behavior for a thermally activated chemical reaction.

The temperature effects can be analyzed using the Arrhenius equation to determine activation parameters. The observed temperature dependence provides information about the energy barriers associated with the rate-determining step and helps validate the proposed reaction mechanism [2].

Transition State Characterization

Computational studies using density functional theory have provided detailed characterization of the transition state structures for S-Ethyl trifluorothioacetate hydrolysis [2]. The transition state has been found to involve a complex arrangement of the substrate molecule with surrounding water molecules in a specific geometric configuration.

The transition state structure features five water molecules arranged in a hydrogen-bonded ring configuration around the reacting thioester molecule [2]. This arrangement serves to stabilize the developing charges during the nucleophilic addition process and facilitates the formation of the tetrahedral intermediate. The water molecules provide both nucleophilic assistance and general base catalysis through their hydrogen-bonding network.

Computational analysis has revealed that the transition state occurs at an energy of -1.8 kcal/mol relative to the reactants when five water molecules are included in the calculation [2]. This negative energy barrier indicates that the transition state is stabilized relative to the separated reactants, which is consistent with the observed reactivity of the compound.

The transition state geometry shows characteristic features of nucleophilic acyl substitution, with the attacking water molecule positioned to form a bond with the carbonyl carbon while the existing carbonyl bond is lengthened. The surrounding water molecules maintain specific hydrogen-bonding interactions that stabilize this geometry [2].

Energy Barrier Analysis

The energy barriers for S-Ethyl trifluorothioacetate hydrolysis have been determined through both experimental kinetic measurements and computational calculations [2]. The activation energy for the reaction reflects the energetic cost of forming the transition state from the reactants.

Computational studies have calculated the transition state energy barrier to be -1.8 kcal/mol for S-Ethyl trifluorothioacetate when five water molecules are included in the model [2]. This negative barrier indicates that the transition state is thermodynamically more stable than the separated reactants, which explains the observed reactivity of the compound.
The energy barrier analysis reveals significant differences between S-Ethyl trifluorothioacetate and its ester analog, p-nitrophenyl trifluoroacetate. The transition state barrier for p-nitrophenyl trifluoroacetate is -5.3 kcal/mol, which is 3.5 kcal/mol lower than that of the thioester [2]. This energy difference explains why the thioester reacts more slowly than the corresponding ester.

The higher energy barrier for S-Ethyl trifluorothioacetate compared to p-nitrophenyl trifluoroacetate can be attributed to the poorer leaving group ability of the ethylthiolate anion compared to p-nitrophenolate [2]. The pKa of the conjugate acid of ethylthiolate (CH₃CH₂SH) is approximately 10.5, while that of p-nitrophenol is approximately 7.1, indicating that p-nitrophenolate is a significantly better leaving group.

Comparative Reaction Kinetics with Related Thioesters

The kinetic behavior of S-Ethyl trifluorothioacetate can be compared with other thioesters to understand structure-reactivity relationships. The compound exhibits slower hydrolysis rates compared to p-nitrophenyl trifluoroacetate, with the thioester being approximately 7.6 times slower than the corresponding ester at 23°C [2].

The rate constant for S-Ethyl trifluorothioacetate hydrolysis at 23°C is 3.7 × 10⁻⁵ s⁻¹, while that for p-nitrophenyl trifluoroacetate is 2.81 × 10⁻⁴ s⁻¹ under similar conditions [2]. This rate difference reflects the mechanistic and thermodynamic differences between thioester and ester hydrolysis.

The slower kinetics of S-Ethyl trifluorothioacetate compared to related esters can be attributed to several factors. First, the ethylthiolate leaving group is poorer than many oxygen-based leaving groups, requiring more energy for departure from the tetrahedral intermediate [2]. Second, the different solvation requirements for the thioester versus ester mechanisms result in different transition state stabilities.

Comparative studies with other thioesters have shown that the trifluoroacetyl group significantly enhances the reactivity compared to simple acetyl thioesters. The electron-withdrawing effect of the trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack . However, the thioester linkage still results in slower kinetics compared to corresponding oxygen esters due to the fundamental differences in leaving group abilities and transition state stabilization.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

383-64-2

Wikipedia

Ethanethioic acid, trifluoro-, S-ethyl ester

General Manufacturing Information

Ethanethioic acid, 2,2,2-trifluoro-, S-ethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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